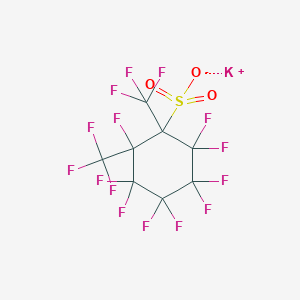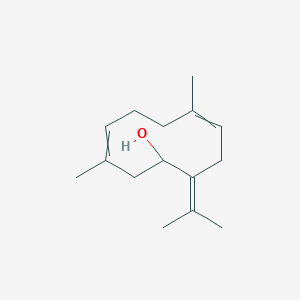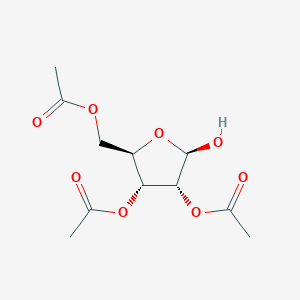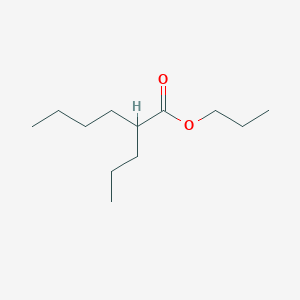
Propyl 2-propylhexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl 2-propylhexanoate is an organic compound classified as an ester. Esters are typically formed by the reaction of an alcohol with a carboxylic acid. This compound is known for its distinct chemical structure and properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Propyl 2-propylhexanoate is synthesized through an esterification reaction. This involves the condensation of propanol with 2-propylhexanoic acid. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and heat to proceed efficiently. The hydroxyl group from the propanol reacts with the carboxyl group from the 2-propylhexanoic acid, resulting in the formation of water and the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous reactors and distillation units are often employed to separate the ester from the reaction mixture and purify it.
化学反応の分析
Types of Reactions
Propyl 2-propylhexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into propanol and 2-propylhexanoic acid in the presence of a dilute acid or base and heat.
Oxidation: While esters are generally resistant to oxidation, under specific conditions, they can be oxidized to form carboxylic acids and alcohols.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Dilute acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), heat.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Hydrolysis: Propanol and 2-propylhexanoic acid.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
科学的研究の応用
Propyl 2-propylhexanoate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential role in biological systems and metabolic pathways.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes
作用機序
The mechanism of action of propyl 2-propylhexanoate involves its interaction with specific molecular targets and pathways. As an ester, it can participate in hydrolysis reactions, releasing its constituent alcohol and acid. These reactions can influence various biochemical pathways and processes, depending on the context in which the compound is used .
類似化合物との比較
Propyl 2-propylhexanoate can be compared with other esters such as:
- Methyl octanoate
- Ethyl heptanoate
- Butyl pentanoate
These compounds share similar chemical structures and properties but differ in their specific alcohol and acid components. The uniqueness of this compound lies in its specific combination of propanol and 2-propylhexanoic acid, which imparts distinct physical and chemical properties .
特性
分子式 |
C12H24O2 |
|---|---|
分子量 |
200.32 g/mol |
IUPAC名 |
propyl 2-propylhexanoate |
InChI |
InChI=1S/C12H24O2/c1-4-7-9-11(8-5-2)12(13)14-10-6-3/h11H,4-10H2,1-3H3 |
InChIキー |
NTCHIPBIKTVTRW-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CCC)C(=O)OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




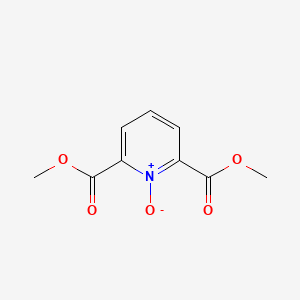


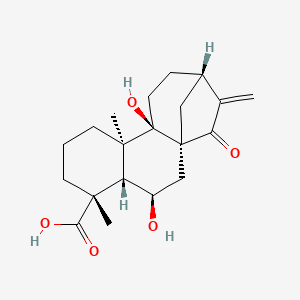
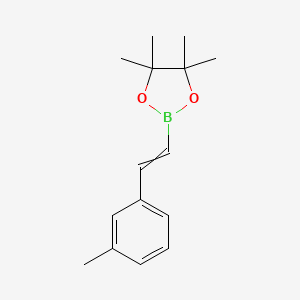
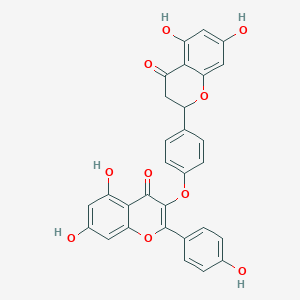
![[1,1'-Biphenyl]-4-carboxylicacid, hexahydro-2-oxo-4-(3-oxo-4-phenoxy-1-butenyl)-2H-cyclopenta[b]furan-5-yl ester, [3aR-[3aalpha,4alpha(E),5beta,6aalpha]]-(9CI)](/img/structure/B13412179.png)
